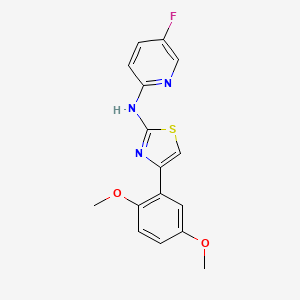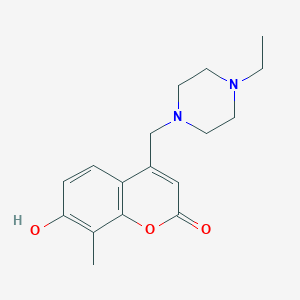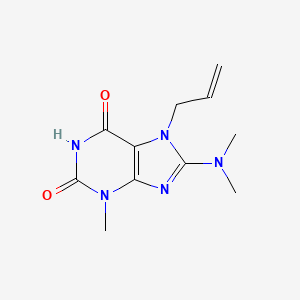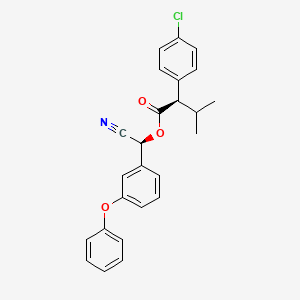![molecular formula C13H20ClNO3S B2844981 4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride CAS No. 2197062-55-6](/img/structure/B2844981.png)
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride, also known as 4-AMM-1,1-dione hydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a water-soluble compound that has been used as a reagent in various laboratory experiments. This compound has been studied extensively in recent years and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride:
Pharmaceutical Development
This compound is explored for its potential in pharmaceutical development due to its unique chemical structure. It can serve as a precursor or intermediate in the synthesis of various therapeutic agents. Its structural features allow for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects .
Antiviral Research
Research has shown that compounds with similar structures exhibit significant antiviral activities. This compound is being investigated for its potential to inhibit viral replication, making it a candidate for developing treatments against viral infections such as influenza and other respiratory viruses .
Cancer Treatment
The compound’s ability to interfere with cellular processes makes it a subject of interest in cancer research. It is being studied for its potential to inhibit the growth of cancer cells and induce apoptosis (programmed cell death), which is crucial for developing new cancer therapies .
Neuroprotective Agents
Due to its structural properties, this compound is being researched for its neuroprotective effects. It may help in protecting neurons from damage caused by oxidative stress and other neurotoxic factors, which is valuable in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antibacterial Applications
The compound is also being explored for its antibacterial properties. It has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Research
Inflammation is a common underlying factor in many chronic diseases. This compound is being studied for its anti-inflammatory properties, which could lead to new treatments for conditions such as arthritis, inflammatory bowel disease, and other inflammatory disorders .
Catalysis
In the field of catalysis, this compound is being investigated for its ability to act as a catalyst in chemical reactions. Its structure allows it to facilitate various chemical transformations, which is important for developing more efficient and sustainable chemical processes.
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Molbank Springer Springer De Gruyter Molbank Springer : Springer : De Gruyter
Propiedades
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-17-12-5-3-2-4-11(12)10-13(14)6-8-18(15,16)9-7-13;/h2-5H,6-10,14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBMATJLRCDBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2(CCS(=O)(=O)CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-[(2-methoxyphenyl)methyl]-1lambda(6)-thiane-1,1-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)


![(3aR,4R,6aS)-2-Benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B2844902.png)
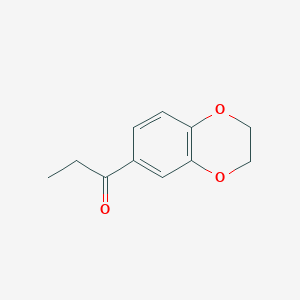
![2-[3-(Aminomethyl)phenoxy]acetamide](/img/structure/B2844909.png)
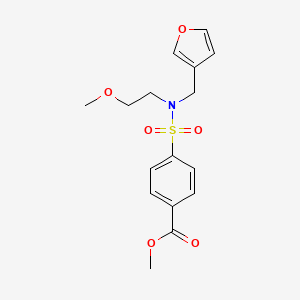
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)


